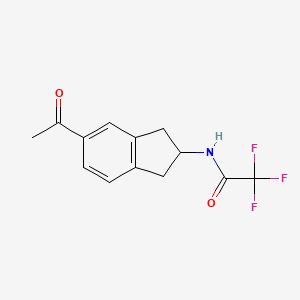

乙酰胺,N-(5-乙酰基-2,3-二氢-1H-茚-2-基)-2,2,2-三氟-

描述

Synthesis Analysis

The synthesis of various acetamide derivatives with trifluoroacetyl groups has been explored in several studies. For instance, N-(3-Trifluoroacetyl-indol-7-yl) acetamides were synthesized through a Beckmann rearrangement followed by trifluoroacetylation, showing potential antiplasmodial properties . Similarly, N-(trifluorosilylmethyl)-[N-(S)-(1-phenylethyl)]acetamide and related compounds were prepared using chloromethyltrichlorosilane and methanolysis or hydrolysis, with the silicon atom exhibiting pentacoordination or hexacoordination in different adducts . The synthesis of N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide was achieved unexpectedly from the reaction of 2-(propan-2-ylidene)hydrazinecarbothioamide with acetic anhydride . Additionally, N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was synthesized from the reaction of 2,6-dichloro-4-trifloromethylaniline with POCl3 in acetate .

Molecular Structure Analysis

The molecular structures of these acetamide derivatives were characterized using various spectroscopic techniques. X-ray diffraction, NMR, and IR spectroscopy were commonly used to determine the molecular configurations and intermolecular interactions. For example, the crystal structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was elucidated, revealing a monoclinic space group . The structure of N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide was also determined by X-ray crystallography and supported by DFT calculations .

Chemical Reactions Analysis

The reactivity of these acetamide derivatives was investigated in various chemical reactions. The study of N-(3-Trifluoroacetyl-indol-7-yl) acetamides revealed their potential to inhibit the plasmodial parasite by molecular docking against parasite lactate dehydrogenase . The reactivity of silylated derivatives of N-(2-hydroxyphenyl)acetamide was explored, leading to the synthesis of new compounds with potential applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of these acetamide derivatives were analyzed through experimental and theoretical methods. The dynamic stereochemistry of silylated acetamides was studied using dynamic 19F NMR spectroscopy, revealing activation barriers for permutational isomerization . The vibrational frequencies and corresponding assignments of 2-phenyl-N-(pyrazin-2-yl)acetamide were investigated using FT-IR and NMR spectroscopies, complemented by DFT calculations . The crystal structure characterization of (E)-2,2,2-Trifluoro-N-[2-(2-nitrovinyl)phenyl]acetamide provided insights into its intermolecular hydrogen bonding patterns .

Case Studies

Several case studies were highlighted in the research, such as the evaluation of N-(3-Trifluoroacetyl-indol-7-yl) acetamides for antiplasmodial properties, which included theoretical explanations for their mode of action . The synthesis and characterization of N-phenyl-N-(1-phenylhex-5-en-1-yl)acetamides involved conformational studies using NMR spectroscopy and computational calculations . The novel fluorinating agent perfluoro-[N-fluoro-N-(4-pyridyl)acetamide] was synthesized and tested for its electrophilic fluorination capabilities on various substrates .

科学研究应用

合成和结构分析

衍生物合成: 已合成出新的乙酰胺衍生物,包括与指定化合物相似的衍生物。这些化合物的结构是使用各种光谱方法建立的,例如 MS、IR、CHN 和 NMR 光谱数据 (Wang, Li, Dong, & Dong, 2010).

晶体结构和 DFT 研究: 对标题化合物 N-(4-乙酰基-5,5-二甲基-4,5-二氢-1,3,4-噻二唑-2-基)乙酰胺的研究揭示了其通过 X 射线晶体学研究的晶体结构。还进行了密度泛函理论 (DFT) 计算以了解其性质 (Gautam, Gautam, & Chaudhary, 2013).

生物应用和活性

抗疟疾特性: 一些新型 N-((2,5-二芳基-3-三氟乙酰基)-1H-吲哚-7-基)乙酰胺在体外表现出潜在的抗疟疾特性。评估了它们对恶性疟原虫的活性,并且它们的分子对接表明了针对寄生虫的可能作用方式 (Mphahlele, Mmonwa, & Choong, 2017).

抗癌活性: 研究了某些结构上与指定化合物相关的 1H-茚-1-酮取代的(杂芳基)乙酰胺衍生物的抗癌活性。其中一些化合物对各种癌细胞系显示出显着的生长抑制作用 (Karaburun et al., 2018).

其他研究领域

抗菌剂: 合成了结构上与指定化合物相关的氟代氨基-1,2,4-三嗪衍生物,并评估了它们的抗菌特性。其中一些化合物对各种细菌菌株表现出活性 (Alharbi & Alshammari, 2019).

除草剂活性: 合成了新型 N-(2-氟-5(3-甲基-2,6-二氧代-4-(三氟甲基)-2,3-二氢-嘧啶-1(6H)-基)苯基)-2-苯氧基乙酰胺衍生物,并显示出对双子叶杂草的有效除草活性 (Wu et al., 2011).

属性

IUPAC Name |

N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3NO2/c1-7(18)8-2-3-9-5-11(6-10(9)4-8)17-12(19)13(14,15)16/h2-4,11H,5-6H2,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRFZPIWBJCMATQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(CC(C2)NC(=O)C(F)(F)F)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10437767 | |

| Record name | Acetamide, N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetamide, N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoro- | |

CAS RN |

601487-87-0 | |

| Record name | Acetamide, N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1336588.png)